N-[(Pyren-1-YL)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety attached to an aniline group via a methylene bridge. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, and for its ability to participate in non-covalent interactions . This compound is of interest due to its unique structural and functional properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where pyrene-1-carbaldehyde is reacted with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) over palladium (Pd) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Pyren-1-YL)methyl]aniline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[(Pyren-1-YL)methyl]aniline involves its ability to interact with various molecular targets through non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to modulate the activity of specific proteins or enzymes, influencing biological pathways and processes . The pyrene moiety’s electronic and photophysical properties also play a crucial role in its mechanism of action, allowing it to act as a fluorescent probe or sensor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar in structure but with dimethyl groups attached to the aniline moiety.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Features diphenyl groups instead of a single aniline group.
Uniqueness
N-[(Pyren-1-YL)methyl]aniline is unique due to its specific combination of a pyrene moiety and an aniline group connected via a methylene bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications requiring high fluorescence quantum yield and selective molecular interactions .
Eigenschaften
CAS-Nummer |
73639-91-5 |
---|---|
Molekularformel |
C23H17N |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C23H17N/c1-2-7-20(8-3-1)24-15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)23(18)22(16)17/h1-14,24H,15H2 |
InChI-Schlüssel |
SDLBOKLUARSDJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.